molecular formula C18H22N2O3S B2390954 N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)cyclohexanecarboxamide CAS No. 898464-32-9

N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)cyclohexanecarboxamide

Cat. No.: B2390954
CAS No.: 898464-32-9
M. Wt: 346.45
InChI Key: KMODCKXEZVWPRO-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)cyclohexanecarboxamide is a heterocyclic compound featuring a fused [1,3]dioxolo[4,5-f]benzothiazole core. Key structural attributes include:

  • A dioxole ring fused to a benzothiazole moiety at positions 4,5-f.
  • A propyl substituent at position 7 of the benzothiazole ring.
  • A cyclohexanecarboxamide group attached via an ylidene (imine) linkage at position 6.

Properties

IUPAC Name

N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-2-8-20-13-9-14-15(23-11-22-14)10-16(13)24-18(20)19-17(21)12-6-4-3-5-7-12/h9-10,12H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMODCKXEZVWPRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC3=C(C=C2SC1=NC(=O)C4CCCCC4)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)cyclohexanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Dioxolobenzothiazole Core: This step involves the cyclization of a suitable precursor to form the dioxolobenzothiazole ring system. The reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.

    Formation of the Cyclohexanecarboxamide Moiety: This step involves the reaction of the dioxolobenzothiazole intermediate with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a secondary amine or alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzothiazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)cyclohexanecarboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The dioxolobenzothiazole moiety may interact with biological macromolecules through hydrogen bonding, π-π stacking, or hydrophobic interactions, leading to modulation of their activity.

Comparison with Similar Compounds

Structural Analogues from Patent Literature

The European Patent Bulletin () describes compounds with phenyl-[1,3]dioxolo[4,5-c]pyridinyl cores. Key differences include:

  • Heterocyclic Core: The target compound’s benzothiazole ring contrasts with the pyridine ring in patent compounds.
  • Substituents : Patent compounds feature phenyl, heteroaryl, or piperidinyl groups, whereas the target compound’s propyl and cyclohexanecarboxamide substituents may confer distinct solubility and steric properties.
  • Biological Implications : Pyridine-based analogues in the patent may target enzymes or receptors differently than benzothiazole derivatives due to electronic and steric variations .

Spirocyclic Benzothiazolium Derivative (CAS 68239-11-2)

Registered in , 6'-methyl-7'-(3-sulphonatopropyl)spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium] (CAS 68239-11-2) differs structurally in several ways:

  • Charge and Solubility : The benzothiazolium moiety introduces a positive charge, while the sulphonatopropyl group adds a sulfonate anion, enhancing water solubility. In contrast, the target compound’s neutral benzothiazole and lipophilic cyclohexanecarboxamide may favor membrane permeability.
  • The target compound’s planar fused rings may allow for better stacking in crystalline or protein environments .

6-Methylbenzothiazol-2-ylamine (CAS 2536-91-6)

This simpler benzothiazole derivative () lacks the dioxole ring and complex substituents:

  • Functional Groups : The amine at position 2 could participate in hydrogen bonding, unlike the target compound’s imine-linked carboxamide.
  • Applications : 6-Methylbenzothiazol-2-ylamine is a common intermediate in dye synthesis, whereas the target compound’s dioxole ring and carboxamide may expand its utility to pharmaceuticals or agrochemicals .

Data Table: Structural and Functional Comparison

Compound Name / CAS Core Structure Key Substituents Solubility/Charge Potential Applications
Target Compound [1,3]dioxolo[4,5-f]benzothiazole 7-propyl, 6-cyclohexanecarboxamide-ylidene Likely lipophilic Medicinal chemistry (inferred)
Patent Compounds () [1,3]dioxolo[4,5-c]pyridine Phenyl, heteroaryl, piperidinyl Variable (depends on R groups) Pharmaceuticals, agrochemicals
6'-Methyl-7'-(3-sulphonatopropyl)spiro[...] (68239-11-2) Spiro benzothiazolium Sulphonatopropyl, methyl High solubility (ionic) Ionic materials, sensors
6-Methylbenzothiazol-2-ylamine (2536-91-6) Benzothiazole 6-methyl, 2-amine Moderate (polar) Dye intermediates

Research Implications and Gaps

  • Structural Insights : The target compound’s imine linkage and dioxole ring may enhance thermal stability or binding specificity compared to simpler benzothiazoles.
  • Data Limitations : Physical properties (e.g., melting point, logP) and biological activity data are absent in the provided evidence, necessitating experimental validation.
  • Synthetic Routes : Differences in substituents (e.g., sulphonatopropyl vs. propyl) suggest divergent synthetic strategies, which could impact scalability and cost.

Biological Activity

N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)cyclohexanecarboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of a dioxolo-benzothiazole moiety linked to a cyclohexanecarboxamide. The synthesis typically involves multi-step organic reactions, including:

  • Formation of Dioxolo-Benzothiazole Moiety : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of Cyclohexanecarboxamide : Nucleophilic substitution reactions to attach the cyclohexanecarboxamide group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity or bind to receptors involved in various signaling pathways. This interaction can lead to changes in gene expression and cellular behavior.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest : The compound can halt the progression of the cell cycle, preventing cancer cells from proliferating.
  • Induction of Apoptosis : It promotes programmed cell death in malignant cells.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, although further research is needed to fully elucidate its spectrum of activity.

Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7).
Study 2Showed potential antibacterial effects against Staphylococcus aureus and Escherichia coli.
Study 3Indicated modulation of apoptotic pathways in human lung cancer cells.

Case Studies

A notable case study involved the administration of the compound in an animal model where it was observed to reduce tumor size significantly compared to control groups. The study highlighted its potential as a therapeutic agent in oncology.

Applications

The unique properties of this compound position it for various applications:

  • Pharmaceutical Development : As a lead compound for developing new anticancer drugs.
  • Material Science : Potential use in creating advanced materials with specific chemical properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.